molecular formula C13H22N6O4S B3836729 3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea

3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea

Cat. No.: B3836729
M. Wt: 358.42 g/mol
InChI Key: FWUWXPURHIMEFA-UHFFFAOYSA-N
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Description

3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea is a complex organic compound that belongs to the class of sulfonylureas This compound is characterized by the presence of an azepane ring, a sulfonyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Formation of the Triazine Ring: The triazine ring is formed through the cyclization of appropriate nitriles or amidines under thermal or catalytic conditions.

    Coupling Reactions: The final step involves coupling the azepane, sulfonyl, and triazine moieties using appropriate coupling agents such as carbodiimides or phosphonium salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for precise control over reaction conditions and product quality.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent product yield and purity.

    Purification Techniques: Implementing purification techniques such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where nucleophiles can replace the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

    Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles used in substitution reactions.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Amino derivatives, thiol derivatives, alkoxy derivatives.

Scientific Research Applications

3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of metabolic disorders and as an anti-cancer agent.

    Agricultural Chemistry: The compound is studied for its herbicidal and pesticidal properties, offering potential solutions for crop protection.

    Biological Research: It is used as a tool compound in biological studies to understand its effects on cellular pathways and molecular targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in metabolic pathways and cellular signaling.

    Pathways Involved: It modulates pathways such as the insulin signaling pathway, apoptosis, and cell cycle regulation.

    Biochemical Interactions: The compound interacts with proteins and nucleic acids, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-ylsulfonyl)-1-(4-chloro-6-methyl-1,3,5-triazin-2-yl)-1-methylurea: Similar structure but with a chloro group instead of a methoxy group.

    3-(Piperidin-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea: Similar structure but with a piperidine ring instead of an azepane ring.

    3-(Morpholin-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its azepane ring provides flexibility, while the sulfonyl and triazine groups offer reactivity and potential for diverse applications.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O4S/c1-10-14-11(16-12(15-10)23-3)18(2)13(20)17-24(21,22)19-8-6-4-5-7-9-19/h4-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUWXPURHIMEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)N(C)C(=O)NS(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea
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3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea
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3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea
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3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea
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3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea
Reactant of Route 6
3-(Azepan-1-ylsulfonyl)-1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea

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